REACTION_SMILES
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[Br:12][CH2:13][Br:14].[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:11])[c:6]([OH:10])[c:7]1[CH:8]=[O:9].[F-:15].[K+:16].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([c:7]1[CH:8]=[O:9])[O:10][CH2:13][O:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c(Br)ccc(O)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=Cc1c(Br)ccc2c1OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |